molecular formula C11H15NO3S B425870 N-allyl-4-methoxy-3-methylbenzenesulfonamide CAS No. 664320-48-3

N-allyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B425870
CAS No.: 664320-48-3
M. Wt: 241.31g/mol
InChI Key: CYVSKMFJWUPDGS-UHFFFAOYSA-N
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Description

N-Allyl-4-methoxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO3S It is a sulfonamide derivative, characterized by the presence of an allyl group, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in dry ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often performed in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Allyl-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of sulfonamide derivatives with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Allyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The allyl and methoxy groups can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-Allyl-4-methoxy-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

    N-Allyl-4-methylbenzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-Allyl-4-methoxybenzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

    N-Allyl-3-methylbenzenesulfonamide: Lacks the methoxy group, potentially altering its chemical and biological properties.

The presence of both the methoxy and methyl groups in this compound makes it unique, as these groups can modulate its chemical reactivity and biological interactions, providing a distinct profile compared to its analogs.

Properties

IUPAC Name

4-methoxy-3-methyl-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-4-7-12-16(13,14)10-5-6-11(15-3)9(2)8-10/h4-6,8,12H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVSKMFJWUPDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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